molecular formula C16H11F3N2O3S B2599565 7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251610-28-2

7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2599565
CAS No.: 1251610-28-2
M. Wt: 368.33
InChI Key: WNHSSXBTNJHTIA-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[3,2-b]pyridine core, which is a fused heterocyclic system, and a trifluoromethyl group, which is known for its electron-withdrawing properties. The presence of these functional groups makes this compound an interesting subject for research in medicinal chemistry, materials science, and other areas.

Scientific Research Applications

7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Materials Science: The presence of the trifluoromethyl group can enhance the compound’s stability and electronic properties, making it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds with unique properties.

Preparation Methods

The synthesis of 7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thieno[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under appropriate reaction conditions.

    Functionalization of the core structure:

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine derivative, such as 3-(trifluoromethyl)benzylamine, under suitable conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.

    Reduction: The oxo group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).

Mechanism of Action

The mechanism of action of 7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or modulation of their activity. The hydroxy and oxo groups may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds to 7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide include other thieno[3,2-b]pyridine derivatives and compounds with trifluoromethyl groups. Some examples are:

    Thieno[3,2-b]pyridine-6-carboxamide: Lacks the trifluoromethyl group but shares the core structure.

    3-(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl substitution but different core structures.

    Other heterocyclic compounds: Such as thiazoles and pyridines with similar functional groups.

The uniqueness of this compound lies in the combination of its functional groups and the thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-5-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)9-3-1-2-8(6-9)7-20-14(23)11-12(22)13-10(4-5-25-13)21-15(11)24/h1-6H,7H2,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHSSXBTNJHTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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